N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide is a compound belonging to the phenazine class of heterocyclic nitrogen-containing compounds. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
The synthesis of N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 1,2-diaminobenzenes with appropriate 2C-units, followed by oxidative cyclization . Another approach is the Pd-catalyzed N-arylation, which involves the coupling of an aryl halide with an amine under palladium catalysis . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced phenazine derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide involves its interaction with molecular targets and pathways within cells. The compound’s redox activity allows it to generate reactive oxygen species (ROS), which can induce oxidative stress in microbial and cancer cells, leading to cell death . Additionally, it can inhibit enzymes involved in DNA synthesis and cell division, further contributing to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide can be compared with other phenazine derivatives such as:
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa, known for its antimicrobial properties.
Phenazine-1-carboxylic acid: Exhibits potent activity against Mycobacterium tuberculosis and is used as a prototype for developing new antimicrobial drugs.
Clofazimine: An antituberculosis agent with a similar phenazine structure, used in the treatment of leprosy and other bacterial infections.
These compounds share similar biological activities but differ in their specific applications and efficacy, highlighting the uniqueness of this compound in its potential therapeutic uses.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)phenazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c1-12-9-10-13(21)11-18(12)24-20(25)14-5-4-8-17-19(14)23-16-7-3-2-6-15(16)22-17/h2-11H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSJRYFEIFKTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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